4-Bromo-N-methylpyrimidin-2-amine
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Overview
Description
4-Bromo-N-methylpyrimidin-2-amine is a chemical compound with the molecular formula C5H6BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 4th position and a methyl group attached to the nitrogen atom at the 2nd position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-methylpyrimidin-2-amine typically involves the bromination of N-methylpyrimidin-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4th position. The process generally involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-methylpyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: N-oxides of this compound.
Reduction Reactions: Dehalogenated pyrimidine derivatives.
Scientific Research Applications
4-Bromo-N-methylpyrimidin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with nucleic acids and proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A basic pyrimidine derivative with an amino group at the 2nd position.
4-Bromo-2-methylpyrimidine: Similar to 4-Bromo-N-methylpyrimidin-2-amine but with a methyl group at the 2nd position instead of an amino group.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a methyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-bromo-N-methylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-7-5-8-3-2-4(6)9-5/h2-3H,1H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODAKPDTWGOEAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718270 |
Source
|
Record name | 4-Bromo-N-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-16-1 |
Source
|
Record name | 4-Bromo-N-methyl-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1209458-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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